molecular formula C13H11Cl2NO B8327228 4-(2-Chlorobenzyloxy)-3-chlorobenzenamine

4-(2-Chlorobenzyloxy)-3-chlorobenzenamine

Cat. No.: B8327228
M. Wt: 268.13 g/mol
InChI Key: MQQNJMDKXHNHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorobenzyloxy)-3-chlorobenzenamine is a useful research compound. Its molecular formula is C13H11Cl2NO and its molecular weight is 268.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

3-chloro-4-[(2-chlorophenyl)methoxy]aniline

InChI

InChI=1S/C13H11Cl2NO/c14-11-4-2-1-3-9(11)8-17-13-6-5-10(16)7-12(13)15/h1-7H,8,16H2

InChI Key

MQQNJMDKXHNHTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a three-neck flask (500 ml) was added 1-(2-chlorobenzyloxy)-2-chloro-4-nitrobenzene (8.567 g). To the flask were added THF (100 ml) and methanol (50 ml). The solution was mechanically stirred and heated under reflux. Glacial acetic acid (17 ml) and reduced iron powders (16.8 g) were added into the solution. The mixture reacted for 1 hr. After the reaction finished, the resultant substance was filtered in vacuo and the filtrate was rotary-evaporated to dryness. To the resultant crude product was added HCl (4N, 200 ml). The mixture was sufficiently vibrated and then filtered in vacuo. To the resultant filter cake was added water (100 ml). The pH of the mixture was adjusted to 12 with 5% sodium hydroxide. Ethyl acetate (700 ml) was added. The solution was sufficiently vibrated and separated. The ethyl acetate layer was washed with saturated sodium carbonate (200 ml), water (200 ml) and staturated saline solution (200 ml), successively. The organic layer was dried over anhydrous magnesium sulfate and filtered. The solvent was rotary-evaporated to dryness. The resultant substance was recrystallized with ethyl acetate to give the target compound.
Name
1-(2-chlorobenzyloxy)-2-chloro-4-nitrobenzene
Quantity
8.567 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
16.8 g
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Three

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